4-Bromo-2-iodo-1-isobutoxybenzene
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Overview
Description
4-Bromo-2-iodo-1-isobutoxybenzene is an organic compound with the molecular formula C10H12BrIO. It is a derivative of benzene, substituted with bromine, iodine, and isobutoxy groups. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1-isobutoxybenzene typically involves the following steps:
Iodination: The subsequent addition of an iodine atom.
A common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This method is favored for its efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, followed by the introduction of the isobutoxy group using appropriate reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: The benzene ring can be subjected to oxidation and reduction reactions, altering the functional groups attached to it.
Coupling Reactions: The compound is suitable for various coupling reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling.
Oxidizing Agents: Such as Oxone for selective oxidation.
Major Products: The reactions typically yield substituted benzene derivatives with varying functional groups, depending on the reagents and conditions used.
Scientific Research Applications
4-Bromo-2-iodo-1-isobutoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-1-isobutoxybenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The isobutoxy group can also influence the reactivity and stability of the compound.
Comparison with Similar Compounds
1-Bromo-2-iodobenzene: Similar in structure but lacks the isobutoxy group.
2-Bromo-1-iodobenzene: Another structural isomer with different substitution patterns.
Uniqueness: 4-Bromo-2-iodo-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can significantly alter its reactivity and applications compared to other bromoiodobenzene derivatives .
Properties
IUPAC Name |
4-bromo-2-iodo-1-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANWNCNDTOJZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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